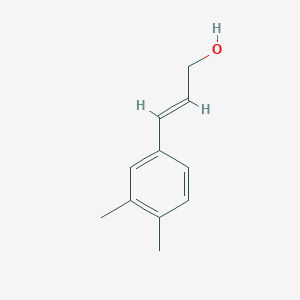
3-(3,4-Dimethylphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a propen-1-ol group attached to the phenyl ring. It is a clear, pale liquid that offers a unique blend of reactivity and selectivity, making it valuable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)prop-2-en-1-ol typically involves the reaction of 3,4-dimethylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to the corresponding alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-(3,4-Dimethylphenyl)prop-2-en-1-al (aldehyde) or 3-(3,4-Dimethylphenyl)prop-2-enoic acid (carboxylic acid).
Reduction: 3-(3,4-Dimethylphenyl)propan-1-ol (alcohol) or 3-(3,4-Dimethylphenyl)propane (alkane).
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3,4-Dimethylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethylphenyl)prop-2-en-1-ol: Similar structure but with methyl groups at the 3 and 5 positions.
3-(3,4-Dimethoxyphenyl)prop-2-en-1-ol: Similar structure but with methoxy groups instead of methyl groups.
1-(3,4-Dimethylphenyl)ethanone: Similar phenyl ring substitution but with an ethanone group instead of a propen-1-ol group
Uniqueness
3-(3,4-Dimethylphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of the propen-1-ol group. This unique structure imparts distinct reactivity and selectivity, making it valuable for specific applications in organic synthesis and scientific research .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h3-6,8,12H,7H2,1-2H3/b4-3+ |
InChI Key |
HVSPHGVXDMITFJ-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/CO)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















